molecular formula C26H32N2O3 B11222285 2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11222285
M. Wt: 420.5 g/mol
InChI Key: PEJQXGWIJXRICV-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the functional groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the isoquinoline moiety with the cyclohexane ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 4-(2-(2-phenylethyl)benzoylamino)benzoate
  • 2-methoxyethyl 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H32N2O3/c1-31-19-18-28-25(30)22-13-7-6-12-21(22)23(26(28)15-8-3-9-16-26)24(29)27-17-14-20-10-4-2-5-11-20/h2,4-7,10-13,23H,3,8-9,14-19H2,1H3,(H,27,29)

InChI Key

PEJQXGWIJXRICV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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